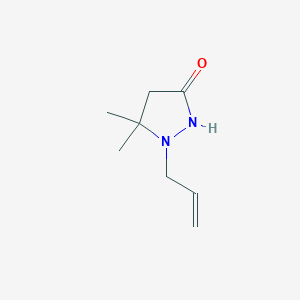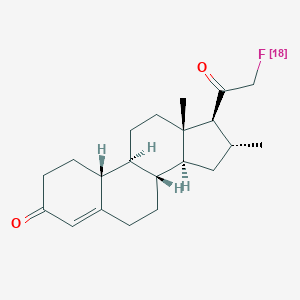
21-Fluoro-16-methyl-19-norprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Fluoro-16-methyl-19-norprogesterone, also known as Org 2058, is a synthetic progestin that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in a variety of studies related to reproductive health, cancer, and other medical conditions.
Wirkmechanismus
The mechanism of action of 21-Fluoro-16-methyl-19-norprogesterone 2058 is similar to that of other progestins. It binds to the progesterone receptor and activates it, leading to a variety of downstream effects. These effects include the suppression of ovulation, the thickening of cervical mucus to prevent sperm from reaching the egg, and the thinning of the uterine lining to prevent implantation of a fertilized egg.
Biochemische Und Physiologische Effekte
21-Fluoro-16-methyl-19-norprogesterone 2058 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain proteins, such as sex hormone-binding globulin and insulin-like growth factor-binding protein 1. It has also been shown to decrease the production of other proteins, such as plasminogen activator inhibitor-1. These effects can have a variety of implications for reproductive health and other medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 21-Fluoro-16-methyl-19-norprogesterone 2058 for lab experiments is its potent progestational activity. This makes it a useful tool for studying a variety of reproductive health-related conditions. Additionally, its well-established synthesis method and availability make it a convenient choice for researchers. However, there are limitations to its use. For example, it may not be suitable for studying conditions that are not related to reproductive health. Additionally, its potent progestational activity may make it difficult to study the effects of other hormones or compounds in combination with 21-Fluoro-16-methyl-19-norprogesterone 2058.
Zukünftige Richtungen
There are many potential future directions for research related to 21-Fluoro-16-methyl-19-norprogesterone 2058. One area of interest is the potential use of 21-Fluoro-16-methyl-19-norprogesterone 2058 in the treatment of breast cancer and other medical conditions. Additionally, there is ongoing research related to the development of new progestins with improved potency and selectivity. Finally, there is a need for further research into the biochemical and physiological effects of 21-Fluoro-16-methyl-19-norprogesterone 2058 and other progestins, particularly in non-reproductive health-related conditions.
Conclusion
21-Fluoro-16-methyl-19-norprogesterone, or 21-Fluoro-16-methyl-19-norprogesterone 2058, is a synthetic progestin that has been widely used in scientific research. Its well-established synthesis method, potent progestational activity, and availability make it a useful tool for studying a variety of reproductive health-related conditions. Additionally, its potential use in the treatment of breast cancer and other medical conditions makes it an area of ongoing research interest. As research into 21-Fluoro-16-methyl-19-norprogesterone 2058 and other progestins continues, there may be new insights into their biochemical and physiological effects, as well as their potential applications in a variety of medical conditions.
Synthesemethoden
The synthesis of 21-Fluoro-16-methyl-19-norprogesterone 2058 involves the reaction of 16-methylene-19-norprogesterone with fluoroacetic acid in the presence of a base. The resulting product is then treated with methyl iodide to form 21-fluoro-16-methyl-19-norprogesterone. This synthesis method has been well-established and is widely used in the production of 21-Fluoro-16-methyl-19-norprogesterone 2058 for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
21-Fluoro-16-methyl-19-norprogesterone 2058 has been used in a variety of scientific research studies, particularly in the field of reproductive health. It has been shown to have potent progestational activity and has been used in studies related to contraception, fertility, and menstrual cycle regulation. Additionally, it has been studied for its potential use in the treatment of breast cancer, endometrial cancer, and other medical conditions.
Eigenschaften
CAS-Nummer |
134785-66-3 |
|---|---|
Produktname |
21-Fluoro-16-methyl-19-norprogesterone |
Molekularformel |
C21H29FO2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1 |
InChI-Schlüssel |
KGNJETDQGQBSEF-LZCFKZKKSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Synonyme |
21-fluoro-16-methyl-19-norprogesterone 21-FMNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



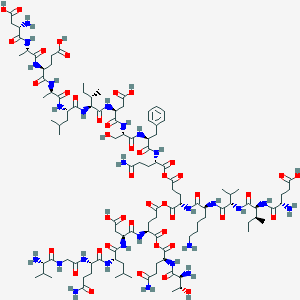
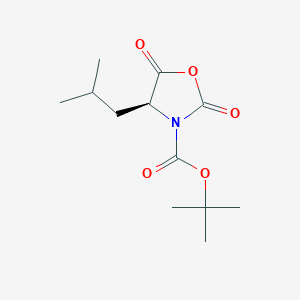
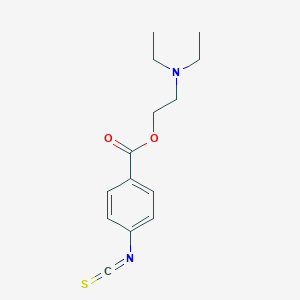
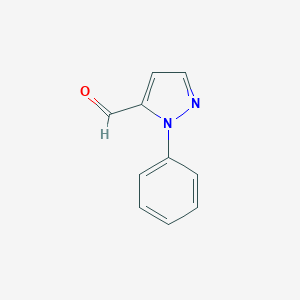
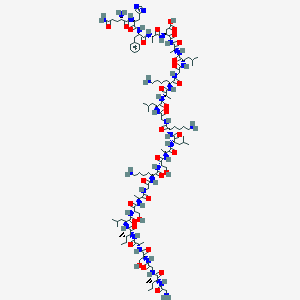
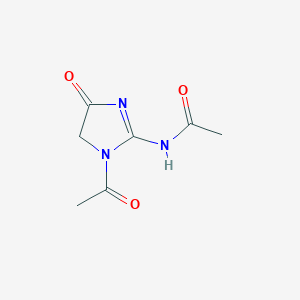
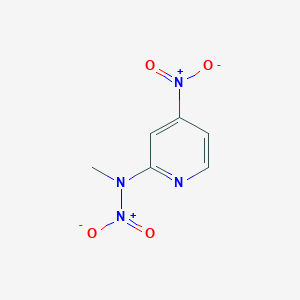
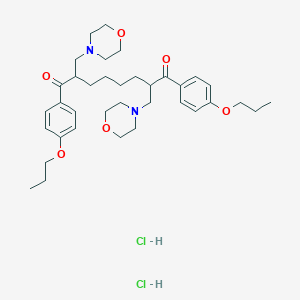
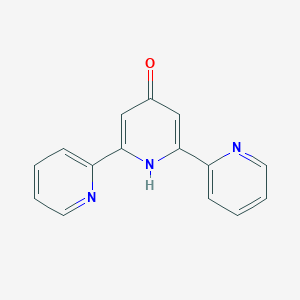
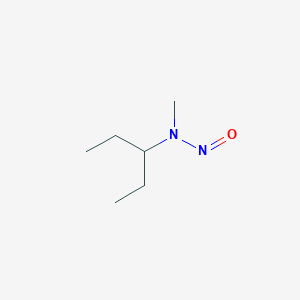
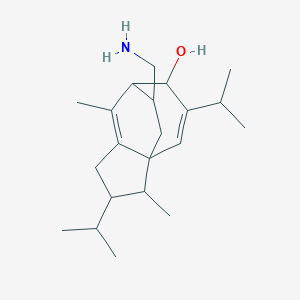
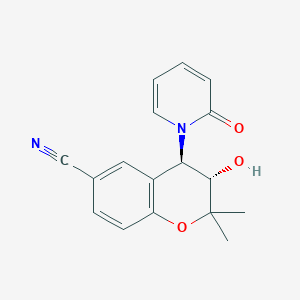
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
